molecular formula C10H10 B11924062 4-Ethynyl-1,2-dimethylbenzene CAS No. 860178-73-0

4-Ethynyl-1,2-dimethylbenzene

Cat. No.: B11924062
CAS No.: 860178-73-0
M. Wt: 130.19 g/mol
InChI Key: FWYDCEPXDOGJOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-1,2-dimethylbenzene is an organic compound with the molecular formula C10H10. It is a derivative of benzene, where the benzene ring is substituted with an ethynyl group at the fourth position and two methyl groups at the first and second positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation of 1,2-dimethylbenzene with an appropriate ethynylating agent under acidic conditions .

Industrial Production Methods

Industrial production methods for 4-Ethynyl-1,2-dimethylbenzene often involve catalytic processes to ensure high yield and purity. These methods may include the use of metal catalysts such as palladium or nickel to facilitate the addition of the ethynyl group to the benzene ring .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,2-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethynyl-1,2-dimethylbenzene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1,2-dimethylbenzene involves its interaction with molecular targets through its ethynyl and methyl groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the methyl groups can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethynyl-1,4-dimethylbenzene
  • 4-Ethynyl-1,3-dimethylbenzene
  • 4-Ethynyl-1,2-dimethylbenzene

Uniqueness

This compound is unique due to the specific positioning of its ethynyl and methyl groups, which confer distinct steric and electronic properties. This unique arrangement can influence its reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

4-ethynyl-1,2-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10/c1-4-10-6-5-8(2)9(3)7-10/h1,5-7H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYDCEPXDOGJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611984
Record name 4-Ethynyl-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860178-73-0
Record name 4-Ethynyl-1,2-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.